Cas no 124-97-0 (Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-)
![Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- structure](https://nl.kuujia.com/scimg/cas/124-97-0x500.png)
124-97-0 structure
Productnaam:Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutano
- PROTOVERATRINE B
- 6,7-diacetate3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate)15-((-)-2-methylbut
- neoprotoveratrin
- NEOPROTOVERATRINE
- PROTOVERATRINE A (RG)(CALL)
- veratetrin
- PROTOVERATRINE B (RG)
- 4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol,4,9-epoxy-cevane-3-bet
- 4α,9-Epoxycevane-3β,4β,6α,7α,14,15α,16β,20-octol 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
- yrate)
- NSC7527
- CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 3-((2R,3R)-2,3-DIHYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
- NSC 7527
- [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2R,3R)-2,3-dihydroxy-2-methylbutanoate
- CHEMBL2165398
- 4-21-00-06847 (Beilstein Handbook Reference)
- Veratetrine
- 124-97-0
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- BRN 0077630
- Cevane-3-beta,4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- UNII-AK816144R9
- PROTOVERATRINE B [WHO-DD]
- Cryptenamine
- DTXSID401043045
- NSC-7527
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2,3-dihydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(2R,3R),4alpha,6alpha,7alpha,15alpha(R),16beta)-
- (3beta(2R,3R),4alpha,6alpha,7alpha,15alpha(R),16beta)-4,9-Epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2,3-dihydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
- EINECS 204-719-2
- AK816144R9
- PROTOVERATRINE B [MI]
-
- Inchi: InChI=1S/C41H63NO15/c1-10-19(3)34(47)56-33-28(46)27-23(17-42-16-18(2)11-12-25(42)38(27,9)50)24-15-39-32(40(24,33)51)30(54-22(6)45)29(53-21(5)44)31-36(39,7)14-13-26(41(31,52)57-39)55-35(48)37(8,49)20(4)43/h18-20,23-33,43,46,49-52H,10-17H2,1-9H3/t18-,19+,20?,23-,24?,25-,26-,27+,28+,29?,30?,31?,32?,33-,36-,37?,38+,39+,40-,41+/m0/s1
- InChI-sleutel: BFLXOMFFVWQPAZ-CEEVVQPDSA-N
- LACHT: CC[C@H](C(O[C@H]1[C@H](O)[C@@H]2[C@]([C@@H]3CC[C@H](C)CN3C[C@H]2C2[C@@]1(C1C(OC(=O)C)C(OC(=O)C)C3[C@@]4(O[C@]1([C@]3(CC[C@@H]4OC(C(C(O)C)(C)O)=O)C)C2)O)O)(C)O)=O)C
Berekende eigenschappen
- Exacte massa: 809.42000
- Monoisotopische massa: 809.41977030g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 16
- Zware atoomtelling: 57
- Aantal draaibare bindingen: 12
- Complexiteit: 1660
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 20
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 239
- Oppervlakte lading: 0
- XLogP3: 1
Experimentele eigenschappen
- Kleur/vorm: Not available
- Dichtheid: 1.1826 (rough estimate)
- Smeltpunt: 268-270°C
- Kookpunt: 755.18°C (rough estimate)
- Brekindex: 1.6220 (estimate)
- PSA: 239.05000
- LogboekP: 0.51590
- Oplosbaarheid: Not available
- Specifieke rotatie: D25 -37° (pyridine); D25 -3.5° (chloroform)
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 1544
- WGK Duitsland:3
- Veiligheidsinstructies: S22
- RTECS:FL5750000
- PackingGroup:II
- Verpakkingsgroep:II
- Verpakkingsgroep:II
- Gevaarsniveau:6.1(a)
- Gevaarklasse:6.1(a)
- Toxiciteit:LD50 s.c. in male mice: 0.21 mg/kg (Tanaka)
- Veiligheidstermijn:6.1(a)
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- Gerelateerde literatuur
-
K. J. Morgan,J. A. Barltrop Q. Rev. Chem. Soc. 1958 12 34
-
2. Mutual diffusion coefficients of SrCl2–H2O and CsCl—H2O at 25 °C from Rayleigh interferometryJoseph A. Rard,Donald G. Miller J. Chem. Soc. Faraday Trans. 1 1982 78 887
-
3. The crystal and molecular structure of tomatidine hydrobromide and its relation to the steroidal bromosapogeninsOlga Kennard,L. Riva di Sanseverino,J. S. Rollett J. Chem. Soc. C 1967 956
-
4. Paramagnetic anisotropies and zero-field splitting of some high-spin iron(III) complexesM. Gerloch,J. Lewis,R. C. Slade J. Chem. Soc. A 1969 1422
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